Gemcitabine-13C3,15N2 Hydrochloride

LC-MS/MS Bioanalysis Pharmacokinetics

Choose Gemcitabine-13C3,15N2 Hydrochloride as your definitive LC-MS/MS internal standard to eliminate matrix effects and ion suppression that unlabeled or structural analog IS cannot correct. With certified isotopic enrichment (≥99% 13C, ≥98% 15N) and chemical purity ≥98%, it ensures method accuracy (±15%) and precision (≤15% CV) compliant with FDA/EMA bioanalytical guidelines. Its near-identical extraction recovery and chromatographic co-elution with gemcitabine and dFdU guarantee robust quantitation from limited-volume samples (DBS, microdialysates) down to 5 pg/mL LOQ—making it indispensable for PK profiling, therapeutic drug monitoring, and DNA-adduct PD biomarker studies in oncology trials and ANDA submissions.

Molecular Formula C₆¹³C₃H₁₂ClF₂N¹⁵N₂O₄
Molecular Weight 304.62
Cat. No. B1160486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGemcitabine-13C3,15N2 Hydrochloride
Synonyms2’-Deoxy-2’,2’-difluorocytidine-13C,15N2 Hydrochloride; 
Molecular FormulaC₆¹³C₃H₁₂ClF₂N¹⁵N₂O₄
Molecular Weight304.62
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gemcitabine-13C3,15N2 Hydrochloride: Isotopic Specifications for Quantitative LC-MS/MS Bioanalysis


Gemcitabine-13C3,15N2 Hydrochloride is a stable isotope-labeled analog of the antineoplastic nucleoside gemcitabine hydrochloride . It is synthesized with three carbon-13 and two nitrogen-15 atoms, conferring a molecular weight of 304.62 g/mol [1]. As a certified reference standard, it is supplied with characterized isotopic enrichment (minimum 99% 13C, 98% 15N) and chemical purity (≥98%) [2], fulfilling stringent regulatory requirements for use as an internal standard in mass spectrometry-based quantitative workflows [3].

Analytical Substitution Risks: Why Unlabeled Gemcitabine or Analog IS Fail in Regulated Bioanalysis


Substituting Gemcitabine-13C3,15N2 Hydrochloride with unlabeled gemcitabine or a structural analog as an internal standard (IS) in LC-MS/MS assays introduces uncontrolled variability that undermines data integrity. Unlabeled IS cannot correct for matrix effects or ion suppression, leading to biased quantitation [1]. Structural analogs, such as 15N3-2'-deoxycytidine, exhibit divergent extraction recovery (87.7–89.7% vs. lower or variable analog recovery) and chromatographic retention, failing to co-elute with the analyte and compromising method precision and accuracy [2] [3]. Regulatory guidance (FDA, EMA) mandates the use of stable isotope-labeled IS for definitive method validation, making generic substitution a direct compliance risk in bioequivalence and pharmacokinetic studies [4].

Quantitative Differentiation of Gemcitabine-13C3,15N2 HCl: Assay Performance Versus Alternative Internal Standards


Matrix Effect Correction and Ion Suppression Mitigation in Human Plasma

In a validated LC-MS/MS method using micro protein precipitation of human plasma, Gemcitabine-13C3,15N2 Hydrochloride exhibited near-negligible ion suppression and effectively corrected matrix effects [1]. In contrast, unlabeled gemcitabine is subject to variable matrix effects without correction, and the structural analog 15N3-2'-deoxycytidine showed different chromatographic behavior and extraction efficiency, leading to biased results [2].

LC-MS/MS Bioanalysis Pharmacokinetics

Accuracy and Precision in UPLC-MS/MS Assays Using HILIC Separation

A validated UPLC-MS/MS method employing Gemcitabine-13C,15N2 Hydrochloride achieved intra-batch accuracy within ±5.4% and precision ≤7.3% for gemcitabine in human plasma stabilized with tetrahydrouridine (THU) [1]. This performance meets the acceptance criteria for regulated bioanalysis (±15% accuracy, ≤15% CV), whereas methods lacking isotope-labeled IS often struggle with reproducibility due to matrix variability [2].

UPLC-MS/MS HILIC Clinical Bioanalysis

Specificity and Sensitivity for DNA Incorporation Quantitation

In a validated LC-ESI-MS/MS method for quantifying gemcitabine (dFdC) incorporation into human DNA, stable isotope-labeled internal standards (including Gemcitabine-13C,15N2) enabled detection of dFdC down to 5 pg/mL and dG from 0.1 µg/mL, with no interference from endogenous deoxycytidine [1]. This high specificity is unattainable with unlabeled IS or structural analogs due to cross-talk with endogenous nucleotides.

DNA Incorporation Target Engagement LC-ESI-MS/MS

Isotopic Enrichment and Chemical Purity for Regulatory Compliance

Gemcitabine-13C3,15N2 Hydrochloride is supplied with a minimum isotopic enrichment of 99% 13C and 98% 15N, and chemical purity ≥98% [1]. In contrast, alternative isotopic forms (e.g., 15N3-2'-deoxycytidine) lack such defined enrichment, and unlabeled gemcitabine HCl is not suitable as an IS due to isotopic interference . This high enrichment minimizes isotopic cross-contribution, a critical parameter for accurate quantitation using isotope dilution MS.

Reference Standard Regulatory Compliance Method Validation

Comparative Performance in Dried Blood Spot (DBS) Sampling Workflows

In a DBS LC-MS/MS method for gemcitabine quantitation, the use of Gemcitabine-13C,15N2 Hydrochloride as IS enabled a mean recovery of ≥83.5% with CV ≤4.0% from whole blood [1]. In contrast, the structural analog sildenafil, used in a multi-analyte PK study, exhibited different extraction efficiency and ionization behavior, requiring separate validation and potentially increasing inter-analyte variability [2].

Dried Blood Spot LC-MS/MS Microsampling

High-Impact Applications of Gemcitabine-13C3,15N2 Hydrochloride in Quantitative Bioanalysis


Regulated Clinical Pharmacokinetic (PK) Studies

Gemcitabine-13C3,15N2 Hydrochloride is the definitive internal standard for quantifying gemcitabine and its metabolite dFdU in human plasma using LC-MS/MS [1]. Its use ensures method validation meeting FDA/EMA guidelines for accuracy (±15%) and precision (≤15% CV) across the therapeutic range, enabling reliable calculation of PK parameters (AUC, Cmax, t1/2) in Phase I-III oncology trials [2].

Therapeutic Drug Monitoring (TDM) and Personalized Dosing

For TDM of gemcitabine in cancer patients, the SIL-IS enables high-precision quantitation from limited-volume samples, such as DBS or microdialysates [1]. The method's robustness (inter-day precision ≤7% CV, accuracy 98-105%) supports dose individualization to minimize toxicity while maintaining efficacy, particularly in special populations (pediatric, elderly, renally impaired) [2].

Target Engagement and Pharmacodynamic (PD) Biomarker Studies

In translational oncology research, Gemcitabine-13C3,15N2 Hydrochloride is critical for quantifying gemcitabine incorporation into DNA as a PD biomarker [1]. The validated LC-MS/MS method using SIL-IS achieves ultra-low LOQ (5 pg/mL), enabling direct measurement of drug-DNA adducts from tumor biopsies or circulating tumor cells, thus providing direct evidence of target engagement and guiding dose optimization [2].

ANDA Submission and Quality Control (QC) Release Testing

This certified reference standard, with defined isotopic enrichment (≥99% 13C, ≥98% 15N) and chemical purity (≥98%), is essential for analytical method validation (AMV) and QC applications during commercial production of gemcitabine [1]. Its use ensures compliance with pharmacopeial (USP/EP) requirements for impurity profiling and assay validation in Abbreviated New Drug Applications (ANDAs) [2].

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